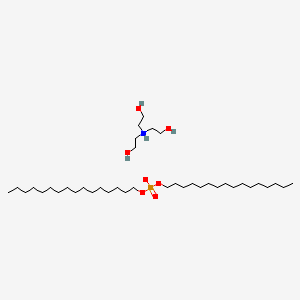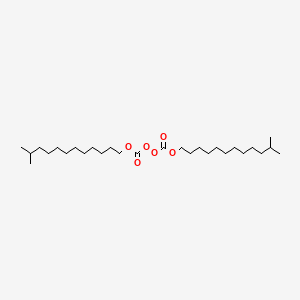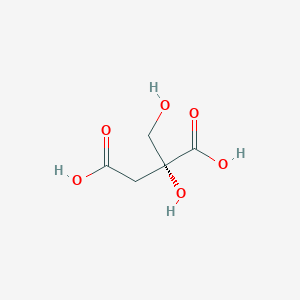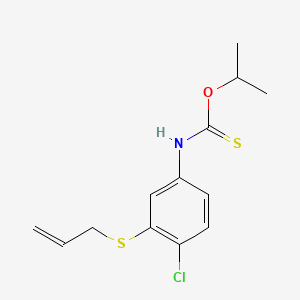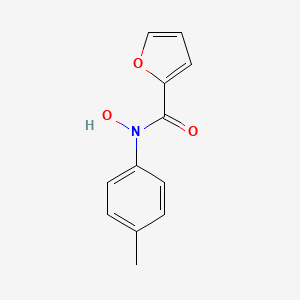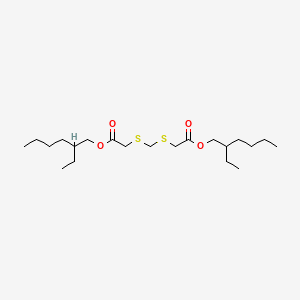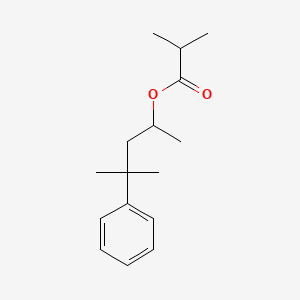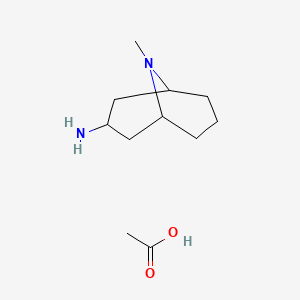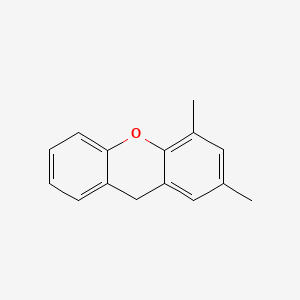
2,4-Dimethyl-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-9H-xanthene: is a heterocyclic organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a xanthene core with two methyl groups attached at the 2 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-9H-xanthene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene.
Substitution: Various substituted xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-9H-xanthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
Medicine: Xanthene derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-9H-xanthene and its derivatives involves interactions with various molecular targets and pathways. For example, some xanthene derivatives modulate the activity of enzymes involved in oxidative stress and inflammation, such as the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway . These interactions can lead to the modulation of cellular responses and the potential therapeutic effects of the compound.
Vergleich Mit ähnlichen Verbindungen
- 9,9-Dimethylxanthene
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
Comparison: 2,4-Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other xanthene derivatives, this compound may exhibit different pharmacological properties and applications due to the presence of methyl groups at the 2 and 4 positions .
Eigenschaften
CAS-Nummer |
38731-84-9 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2,4-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
DYPXUDSNLBBKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)CC3=CC=CC=C3O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



